molecular formula C12H8Cl2O B14416964 2,6-Dichloro-3-phenylphenol CAS No. 79900-36-0

2,6-Dichloro-3-phenylphenol

Cat. No.: B14416964
CAS No.: 79900-36-0
M. Wt: 239.09 g/mol
InChI Key: LMLNIUFIOUEWKC-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-phenylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of two chlorine atoms and a phenyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dichloro-3-phenylphenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 2,6-dichlorophenol with phenyl magnesium bromide (Grignard reagent) under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as diethyl ether or tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-phenylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding hydroxy derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can result in the formation of various substituted phenols.

Scientific Research Applications

2,6-Dichloro-3-phenylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-phenylphenol involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or disrupt cellular processes by interacting with cellular membranes. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorophenol: Lacks the phenyl group and has different chemical properties.

    3,5-Dichloro-2-hydroxybenzaldehyde: Contains an aldehyde group instead of a phenyl group.

    2,6-Dichloro-4-nitrophenol: Contains a nitro group, which significantly alters its reactivity.

Uniqueness

2,6-Dichloro-3-phenylphenol is unique due to the presence of both chlorine atoms and a phenyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

79900-36-0

Molecular Formula

C12H8Cl2O

Molecular Weight

239.09 g/mol

IUPAC Name

2,6-dichloro-3-phenylphenol

InChI

InChI=1S/C12H8Cl2O/c13-10-7-6-9(11(14)12(10)15)8-4-2-1-3-5-8/h1-7,15H

InChI Key

LMLNIUFIOUEWKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C=C2)Cl)O)Cl

Origin of Product

United States

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